5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
Overview
Description
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4ClF3N2O3 and a molecular weight of 256.57 g/mol . It is known for its pale-yellow to yellow-brown solid appearance . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-chloro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites within proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 4-(Trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the nitro and trifluoromethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJIPVDHPZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650151 | |
Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-23-3 | |
Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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